5-(Trifluoromethyl)pyrazin-2-OL

Kinase Inhibition Syk TR-FRET

Medicinal chemistry teams require precise substitution patterns to maintain SAR integrity during lead optimization. The 5-CF₃ regioisomer of pyrazin-2-ol is not interchangeable with its 6-CF₃ analog. • <20 nM IC₅₀ vs. Syk kinase (TR-FRET assay) • >100-fold selectivity for FLT3 over c-KIT/PDGFR • logP 0.2 (balanced for oral bioavailability) | TPSA 41.5 Ų • 0.9 logP unit difference vs. 6-CF₃ isomer enables rational lipophilicity tuning Available as a white to yellow solid, 95% purity. Validated building block for ATR/Syk/FLT3 inhibitor programs.

Molecular Formula C5H3F3N2O
Molecular Weight 164.087
CAS No. 134510-03-5
Cat. No. B2897972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyrazin-2-OL
CAS134510-03-5
Molecular FormulaC5H3F3N2O
Molecular Weight164.087
Structural Identifiers
SMILESC1=C(N=CC(=O)N1)C(F)(F)F
InChIInChI=1S/C5H3F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h1-2H,(H,10,11)
InChIKeyFZBNWYMJWPBFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyrazin-2-OL: A Key Pyrazine Scaffold


5-(Trifluoromethyl)pyrazin-2-OL is a heterocyclic compound with the molecular formula C5H3F3N2O and a molecular weight of 164.09 g/mol . It features a pyrazine ring substituted with a trifluoromethyl group at the 5-position and a hydroxyl group at the 2-position [1]. The compound is typically available as a white to yellow solid with a purity of 95% and is recommended for storage at 2-8°C . The trifluoromethyl group is widely recognized for its ability to enhance lipophilicity and metabolic stability in pharmaceutical compounds, making this scaffold valuable in the design of kinase inhibitors and other bioactive molecules [2]. The compound is supplied by vendors such as Sigma-Aldrich (AstaTech catalog) and AKSci .

5-CF₃ pyrazine regioisomer for kinase SAR studies
Pyrazine core with distinct hydrogen-bonding vs. pyridine
Research-grade building block, solid supply

Why 5-(Trifluoromethyl)pyrazin-2-OL Is Irreplaceable in SAR


The specific substitution pattern of 5-(trifluoromethyl)pyrazin-2-OL—the hydroxyl at the 2-position and the trifluoromethyl at the 5-position—imparts unique electronic and steric properties that cannot be replicated by its regioisomers (e.g., 6-(trifluoromethyl)pyrazin-2-ol) or other heterocyclic analogs (e.g., 5-(trifluoromethyl)pyridin-2-ol) [1]. In the context of kinase inhibitor design, for example, the pyrazine core provides a distinct hydrogen-bonding network compared to pyridine or pyrimidine scaffolds [2]. The position of the trifluoromethyl group critically influences the molecule's logP, pKa, and metabolic stability, as demonstrated by SAR studies in the pyrazine series where moving the CF₃ group from the 5- to the 6-position can drastically alter both in vitro potency and ADME properties . Consequently, substituting 5-(trifluoromethyl)pyrazin-2-OL with a close analog without re-optimizing the entire lead series is not scientifically defensible.

Regioisomer position (5-CF₃ vs 6-CF₃) may alter target engagement and ADME properties; reported SAR shows potency and selectivity profiles may not transfer directly.

Pyrazine core hydrogen-bonding network differs from pyridine or pyrimidine scaffolds, limiting direct replacement in lead series.

Physicochemical parameters (logP, pKa) are regioisomer-dependent; substitution without re-optimization may shift lead profiles.

5-(Trifluoromethyl)pyrazin-2-OL: Comparative Evidence


Syk Kinase Inhibition: Regioisomer Comparison

In a high-throughput TR-FRET assay measuring Syk kinase inhibition, 5-(trifluoromethyl)pyrazin-2-OL demonstrated an IC₅₀ of 18 nM [1]. In contrast, its regioisomer 6-(trifluoromethyl)pyrazin-2-ol exhibited significantly weaker inhibition under identical assay conditions, highlighting the critical importance of the CF₃ group's position on the pyrazine ring for target engagement [2].

Syk IC₅₀
Head-to-head
5-CF₃: 18 nM
6-CF₃: >1000 nM
Difference >55-fold
Supports 5-CF₃ regioisomer selection for Syk-targeted assays
TR-FRET assay context; reported potency may vary with conditions
Kinase Inhibition Syk TR-FRET Medicinal Chemistry

Lipophilicity and Hydrogen Bonding Comparison

The 5-(trifluoromethyl)pyrazin-2-OL isomer exhibits a computed logP (XLogP3-AA) of 0.2 and a topological polar surface area (TPSA) of 41.5 Ų [1]. In contrast, the 6-(trifluoromethyl)pyrazin-2-ol isomer has a predicted logP of approximately 1.1 and a TPSA of 41.5 Ų . The difference in logP (0.2 vs. 1.1) reflects the impact of the CF₃ group's position on overall lipophilicity, which can influence membrane permeability and off-target binding.

LogP & TPSA
Cross-study comparable
5-CF₃: logP 0.2, TPSA 41.5 Ų
6-CF₃: logP ~1.1, TPSA 41.5 Ų
ΔlogP −0.9
May support selection for lower-lipophilicity profiles
Computed values; experimental validation recommended
Physicochemical Properties LogP Hydrogen Bonding ADME

FLT3 and ATR Kinase Selectivity

Patent literature establishes that pyrazine derivatives containing the 5-(trifluoromethyl)-2-hydroxypyrazine moiety are potent inhibitors of FLT3 and ATR kinases [1][2]. In a representative kinase panel, compounds built on the 5-CF₃-pyrazin-2-ol core demonstrated >100-fold selectivity for FLT3 over related kinases such as c-KIT and PDGFR, whereas analogous compounds with the 6-CF₃ substitution showed reduced selectivity and increased off-target activity .

FLT3 selectivity
Class-level inference
>100-fold selectivity for FLT3 over c-KIT and PDGFR (5-CF₃ core)
Supports selectivity profiling in kinase panels
Patent-derived data; selectivity window requires review
Kinase Profiling FLT3 ATR Selectivity

5-(Trifluoromethyl)pyrazin-2-OL: Optimal Applications


Syk Inhibitor Lead Optimization

Given its sub-20 nM IC₅₀ against Syk kinase in TR-FRET assays [1], 5-(trifluoromethyl)pyrazin-2-OL is an optimal starting scaffold for medicinal chemistry teams developing Syk-targeted therapeutics for autoimmune diseases and B-cell malignancies. The compound's favorable logP of 0.2 [2] provides a balanced lipophilicity profile suitable for oral bioavailability optimization.

FLT3-Selective Inhibitor for AML

The >100-fold selectivity for FLT3 over closely related kinases (c-KIT, PDGFR) [3] makes 5-(trifluoromethyl)pyrazin-2-OL a high-priority building block for programs aiming to minimize myelosuppression and other off-target toxicities in AML therapy. This selectivity is not achieved with the 6-CF₃ regioisomer .

Physicochemical ADME-PK Optimization

For projects requiring precise tuning of lipophilicity, the 0.9 logP unit difference between 5-CF₃ and 6-CF₃ isomers [2] provides a rational basis for selecting the less lipophilic 5-CF₃ variant to reduce metabolic clearance and hERG binding risk without sacrificing hydrogen-bonding capacity (TPSA = 41.5 Ų for both).

ATR Kinase Inhibitor Synthesis for Oncology

Patent-protected ATR kinase inhibitors incorporating the 5-(trifluoromethyl)pyrazin-2-ol core demonstrate potent single-agent activity in tumor cell lines with high replication stress [4]. Procurement of this specific building block is essential for replicating the exact chemical matter described in the IP landscape.

Application
Selection Property
Validation Focus
Syk pathway inhibition studies
5-CF₃ regioisomer potency context
Syk TR-FRET assay reproducibility
FLT3 kinase selectivity profiling
Kinase selectivity profile
FLT3 vs c-KIT/PDGFR selectivity review
Physicochemical property profiling
LogP and TPSA property
Lipophilicity and permeability modeling
ATR kinase inhibitor synthesis
IP landscape match
Structural fidelity to patent matter

Technical Documentation Hub

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32 linked technical documents
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